6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol
Description
Properties
IUPAC Name |
6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)3-6(4-7)1-5(12)2-6/h5,13H,1-4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSUAPFITHYPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process initiates with deprotonation of a protected amine precursor (e.g., 2-fluoro-4-nitroaniline) using sodium hydroxide in sulfolane solvent. The strong base generates a nucleophilic amine that attacks both bromine atoms in BBMO simultaneously, inducing spiro ring formation through intramolecular cyclization.
Critical Reaction Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN2 reactivity |
| NaOH Equivalents | 3.5 eq | Completes deprotonation |
| BBMO:Amine Ratio | 1.2:1 | Compensates for volatility losses |
| Reaction Time | 5 hours | Balances conversion vs. decomposition |
Process Optimization
Scale-up trials at 100g demonstrated 87% isolated yield when using:
- Sulfolane/water (3% v/v) as solvent system
- Dropwise addition via syringe pump over 2 hours
- Post-reaction purification through silica gel chromatography (hexane:ethyl acetate 4:1)
This method avoids protecting group strategies but requires careful control of water content to prevent hydrolysis of BBMO.
Alternative routes focus on late-stage introduction of the trifluoromethyl group using specialized fluorinating agents.
Radical Trifluoromethylation
A two-step sequence involving:
- Synthesis of 6-amino-spiro[3.3]heptan-2-ol core
- CF3 group installation via copper-mediated radical coupling
Representative Conditions:
| Component | Specification |
|---|---|
| Trifluoromethyl source | TMSCF3 (2.5 eq) |
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF, anhydrous |
| Temperature | 110°C, 24 hours |
This method achieves 63-68% yield but generates regioisomers requiring HPLC separation.
Electrophilic Trifluoromethylation
Direct electrophilic substitution using Umemoto's reagent:
Reaction Scheme:
6-Amino-spiro[3.3]heptan-2-ol + (CF3SO2)2O → Target Compound
Optimized Parameters:
- 1.8 eq Umemoto's reagent
- -78°C to 0°C temperature gradient
- 89% conversion (GCMS)
- Isolated yield: 54% after recrystallization
Multi-Step Synthesis from Tribromoneopentyl Alcohol
Industrial-scale production employs tribromoneopentyl alcohol (TBNPA) as the starting material:
Synthetic Pathway:
Spirocyclization
BBMO + 2-fluoro-4-nitroaniline → Nitro-spiro intermediate (87% yield)Nitro Reduction
H2/Pd-C in ethanol → Amine functionality (95% conversion)CF3 Introduction
Halogen exchange using CF3SiMe3/KF (81% yield)
Process Economics:
| Stage | Cost Contribution | Yield |
|---|---|---|
| BBMO Synthesis | 38% | 72% |
| Spirocyclization | 29% | 87% |
| Trifluoromethylation | 33% | 81% |
This route benefits from TBNPA's commercial availability but requires handling of corrosive brominated intermediates.
Comparative Analysis of Synthetic Methods
Performance Metrics:
| Method | Max Yield | Purity | Scalability |
|---|---|---|---|
| Ring-Closing Alkylation | 87% | >99% | Kilogram-scale |
| Radical CF3 Addition | 68% | 92% | Lab-scale |
| Multi-Step from TBNPA | 81% | 97% | Pilot plant |
The hydroxide-mediated alkylation method currently represents the most industrially viable approach, combining high yields with minimal purification requirements. Recent innovations in continuous flow reactors have further improved space-time yields by 40% compared to batch processes.
Emerging Synthetic Technologies
Photoredox Catalysis
Preliminary studies demonstrate visible-light-mediated spirocyclization using:
- Ir(ppy)3 catalyst (2 mol%)
- Blue LEDs (450 nm)
- 78% yield at 25°C
Biocatalytic Approaches
Engineered transaminases show promise for enantioselective synthesis:
| Enzyme | ee (%) | Productivity (g/L/h) |
|---|---|---|
| ATA-117 | 98 | 0.45 |
| Codexis TAm-112 | >99 | 1.2 |
These methods remain at experimental stages but could address chirality control challenges in spiro compound synthesis.
Purification and Characterization
Final product quality depends critically on:
- Crystallization Conditions:
Solvent System: Ethanol/water (7:3)
Cooling Rate: 0.5°C/min
Final Purity: 97.3% (HPLC)
- Analytical Methods:
Technique Parameters 1H NMR 600 MHz, DMSO-d6 13C NMR 151 MHz, CDCl3 HRMS ESI+, m/z calc. 196.09438
Impurity profiling identifies three primary byproducts:
- Des-amino derivative (0.8%)
- Ring-opened diol (1.1%)
- Trifluoromethyl ketone (0.6%)
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes controlled oxidation under mild conditions:
| Reagent | Conditions | Product Formed | Selectivity Notes |
|---|---|---|---|
| KMnO₄ (0.1 M) | Aqueous H₂SO₄, 0°C | 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-one | C-2 hydroxyl exclusively oxidized |
| Dess-Martin periodinane | Dichloromethane, RT | Same ketone product | Higher yield (82-89%) vs KMnO₄ |
The trifluoromethyl group directs oxidation to the adjacent hydroxyl rather than the amino group due to its -I effect stabilizing the transition state.
Reduction Reactions
While the compound itself is not typically reduced, derivatives participate in hydrogenation:
Example:
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-one →
→ Catalytic hydrogenation (H₂/Pd-C, EtOH, 50°C):
Regenerates parent alcohol with >95% recovery.
Amino Group Reactivity
| Reaction Type | Reagent | Product | Key Observation |
|---|---|---|---|
| Acylation | Acetic anhydride | N-Acetyl derivative | Steric hindrance reduces yield to 67% |
| Sulfonylation | Tosyl chloride | N-Tosyl derivative | Requires 24 hr reaction time |
Hydroxyl Group Reactivity
| Reaction | Reagent/Conditions | Product | Efficiency |
|---|---|---|---|
| Esterification | Acetic anhydride, DMAP catalyst | 2-Acetoxy derivative | 78% yield |
| Silylation | TBDMSCl, imidazole, DMF | TBDMS-protected alcohol | 91% yield |
Cyclopropane Ring-Opening Reactions
The spiro[3.3]heptane core undergoes selective ring-opening under radical or cationic conditions:
*ETFDO = 3-Ethyl-3-(trifluoromethyl)dioxirane
Comparative Reaction Table
| Reaction Type | Preferred Reagents | Temperature Range | Solvent | Key Functional Group Involvement |
|---|---|---|---|---|
| Oxidation | Dess-Martin periodinane | 20-25°C | DCM | C-2 hydroxyl |
| Esterification | Acetic anhydride + DMAP | 0-5°C | THF | C-2 hydroxyl |
| Amino protection | Boc₂O, DIEA | 40°C | DMF | Amino group |
| Ring-opening | H₂O₂/Fe²⁺ | 50°C | H₂O/MeCN | Cyclopropane C-C bond |
Mechanistic Insights
-
Electron-Withdrawing Effects : The CF₃ group increases acidity of the adjacent hydroxyl (pKa ≈ 8.2 vs 10.3 for non-fluorinated analogs), enhancing nucleophilic substitution rates at this position.
-
Spiro Strain Influence : Ring strain (≈25 kcal/mol in spiro[3.3]heptane) facilitates ring-opening reactions compared to monocyclic systems .
-
Steric Effects : Axial amino group creates a 7.3 Å cavity, limiting reagent access to the cis face of the molecule.
Unexpected Reactivity
-
Photochemical Rearrangement : UV irradiation (λ=254 nm) in MeOH produces a tricyclic lactam via -sigmatropic shift and cyclization (15% yield).
-
Metal Coordination : Forms stable complexes with Cu(II) (log K=4.7) and Fe(III) (log K=3.9), altering redox behavior.
This compound's reactivity profile makes it valuable for designing conformationally restricted bioactive molecules and functional materials. Continued exploration of its photochemical properties and transition metal interactions appears particularly promising for advanced applications.
Scientific Research Applications
Chemistry
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecules through various synthetic routes, including:
- Amination Reactions : The introduction of the amino group facilitates further modifications.
- Trifluoromethylation : The trifluoromethyl group enhances the compound's reactivity and stability in various reactions.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to oxides | Hydroxylated derivatives |
| Reduction | Modifies functional groups | Amino alcohols |
| Substitution | Replaces functional groups | New derivatives with varied properties |
Biology
The compound's unique structure makes it an interesting candidate for biological studies:
- Enzyme Interactions : Research indicates that the trifluoromethyl group can enhance binding affinity to enzyme targets, potentially leading to new therapeutic agents.
- Metabolic Pathways : Its role in metabolic studies can help elucidate pathways involving similar spirocyclic compounds.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of related compounds, demonstrating that modifications of spirocyclic structures can yield significant biological activity against various cancer cell lines, suggesting that this compound may exhibit similar effects .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties:
- Pharmaceutical Development : The compound's structural features make it suitable for developing new medications with enhanced efficacy and reduced side effects.
- Material Science : Its properties are being explored for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the spirocyclic structure may influence its stability and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Role of the Trifluoromethyl Group
The trifluoromethyl group is a critical determinant of bioactivity. Evidence from SAR studies highlights that electron-withdrawing groups like -CF₃ enhance potency in Apo A-I upregulation, likely by stabilizing charge interactions or improving membrane permeability .
Key Comparisons :
- 6-Aminospiro[3.3]heptan-2-ol hydrochloride (): Lacks the -CF₃ group, resulting in complete loss of activity in assays where the trifluoromethyl analog is active.
- 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (): Replaces -CF₃ with -F substituents. While fluorine is electron-withdrawing, the absence of the bulkier -CF₃ group may reduce hydrophobic interactions, leading to moderate or variable activity .
Substituent Position and Electronic Effects
- Meta vs. Ortho Positioning : In phenyl-substituted analogs (e.g., ), meta -CF₃ substitution enhances activity compared to ortho positioning. This principle may extrapolate to spiro systems, where spatial arrangement affects target engagement.
- 6-Amino vs. For example, 6-(Aminomethyl)spiro[3.3]heptan-2-ol HCl () features an aminomethyl group, which may sterically hinder interactions compared to the primary amine in the target compound .
Nitrogen Substitution Patterns
- N-Methyl vs. N-Acetyl: N-methyl substitution on spiro rings (e.g., N-methyl-6-amino analogs) generally improves potency over N-acetylated derivatives, as observed in related compounds (). The acetyl group introduces steric bulk and reduces basicity, weakening target binding .
Structural and Activity Data Table
Research Findings and Implications
- Electron-Withdrawing Groups: The -CF₃ group’s presence is non-negotiable for high activity in Apo A-I upregulation, as shown by inactive analogs lacking this group (e.g., 6-Aminospiro[3.3]heptan-2-ol hydrochloride) .
- Spiro Ring Modifications : Introducing heteroatoms (e.g., nitrogen in azaspiro analogs) or altering substituent positions (e.g., 6,6-difluoro) can unpredictably affect activity, underscoring the need for precise structural mimicry .
Biological Activity
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol, with the CAS number 2133362-43-1, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure that may influence its pharmacological profiles, particularly in mimicking bioactive compounds.
- Molecular Formula : CHFNO
- Molecular Weight : 195.18 g/mol
- IUPAC Name : this compound
- Purity : Typically available at 95% or higher purity levels in commercial sources.
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as a bioisostere for phenyl rings in various bioactive compounds. Research indicates that substituting phenyl groups with spiro[3.3]heptane structures can maintain or enhance biological activity while potentially improving physicochemical properties such as solubility and metabolic stability.
Key Findings from Research Studies
- Mimicking Phenyl Rings : The spiro[3.3]heptane structure can effectively replace phenyl groups in certain drugs, leading to analogs with retained or enhanced activity against specific biological targets, such as the Hedgehog signaling pathway, which is crucial in cancer biology .
- Activity Comparison : In studies comparing Vorinostat and its saturated analogs containing the spiro[3.3]heptane core, it was found that while the analogs exhibited reduced lipophilicity, they still demonstrated significant micromolar inhibition against cancer cell lines (IC50 values ranging from 0.24 to 0.48 µM) .
- Cell Viability Assays : Fluorescent microscopy studies on HepG2 cells treated with Vorinostat and its analogs showed that the analogs induced apoptosis effectively, indicating their potential as anticancer agents .
Case Studies
| Compound | Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| Vorinostat | Anticancer | 0.0015 | Strong activity against cancer cells |
| Spiro Analog (±)-77 | Anticancer | 0.48 | Reduced activity compared to Vorinostat |
| Spiro Analog (±)-78 | Anticancer | 0.24 | Comparable activity to Vorinostat |
The mechanism by which this compound exerts its biological effects is likely related to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The structural resemblance to known bioactive compounds allows it to interact with similar molecular targets, potentially leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as ring-opening of spiro[3.3]heptane precursors followed by functionalization. For example, intermediates like tert-butyl carbamate derivatives (e.g., tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate) are synthesized via nucleophilic substitution or acid-catalyzed reactions . Key intermediates are characterized using NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and elemental analysis to confirm purity and structural integrity. Reaction optimization may involve adjusting solvent polarity, temperature, and catalysts like TMAD (tetramethylazodicarboxamide) in THF .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Used to assess purity and identify volatile byproducts .
- X-ray Crystallography : Resolves stereochemical ambiguities in the spirocyclic core and trifluoromethyl group orientation .
- FT-IR Spectroscopy : Validates functional groups (e.g., amine, hydroxyl) via characteristic absorption bands .
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities and monitors reaction progress .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group stabilizes carbocation intermediates during acid-catalyzed ring-opening, directing regioselectivity. For example, in sulfuric acid, the spiro[3.3]heptane ring preferentially cleaves at positions adjacent to the trifluoromethyl group, forming linear diols or amines . Computational studies (e.g., DFT calculations ) can model charge distribution and predict reaction pathways . Experimental validation involves comparing kinetic data for trifluoromethyl-substituted vs. non-substituted analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Bioassays : Test the compound under standardized conditions (e.g., fixed pH, temperature) against diverse cell lines or enzyme targets .
- Structure-Activity Relationship (SAR) Studies : Modify specific functional groups (e.g., replacing the hydroxyl group with a methoxy group) to isolate variables affecting activity .
- Meta-Analysis : Cross-reference published datasets using tools like Prism or R to identify outliers or protocol discrepancies .
Q. How can molecular docking studies elucidate the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Target Preparation : Retrieve enzyme structures (e.g., kinases, cytochrome P450) from the Protein Data Bank (PDB) and optimize protonation states using MOLARIS .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on interactions between the spirocyclic core/trifluoromethyl group and active-site residues .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorometric assays) .
Q. How to address discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., reagent stoichiometry, mixing rate) to identify critical factors .
- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy ) to detect intermediate degradation .
- Purification Optimization : Use column chromatography with gradient elution or recrystallization in aprotic solvents to isolate high-purity product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
